
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8ClFO2 It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chloro-2-fluorobenzyl chloride with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize the compound on a larger scale. This method allows for the efficient formation of carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound is investigated for its potential as a therapeutic agent. Its unique structure may contribute to interactions with biological targets, making it a candidate for drug development focused on specific diseases, including cancer.
- Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
2. Synthetic Chemistry
- Building Block for Synthesis : This compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its cyclopropane structure allows for various chemical modifications that are useful in creating new compounds with desired properties .
3. Biological Studies
- Mechanism of Action Studies : Research is ongoing to understand how this compound interacts at the molecular level within biological systems. Studies focus on its effects on cell cycle regulation and apoptosis induction in cancer cells, which could lead to insights into its therapeutic potential .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Apoptosis Induction in Cancer Cells
A study evaluated the effects of related compounds on the MCF-7 breast cancer cell line. The results indicated that certain derivatives induced apoptosis more effectively than standard treatments. The viability assays showed:
- Control Group Viability : 98.48%
- Compound Treatment Viability : 97.83%
- Total Cell Death : 2.16%
These findings suggest that compounds similar to 2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid may have significant therapeutic implications .
Case Study 2: Mechanistic Insights
Further investigations into the molecular mechanisms revealed that the compound could potentially inhibit specific kinases involved in cancer progression. Molecular docking studies indicated strong binding affinity to target enzymes, suggesting a pathway for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
- 2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid
- 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention in recent research due to its potential biological activities. This article examines the compound's biological properties, including its efficacy against various pathogens, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its cyclopropane ring substituted with a 4-chloro-2-fluorophenyl group. Its molecular formula is C10H8ClF O2, and it exhibits unique chemical properties that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antifungal and antibacterial properties. The following sections summarize key findings from various studies.
Antifungal Activity
Research has indicated that derivatives of cyclopropane carboxylic acids, including this compound, exhibit significant antifungal activity.
- In Vitro Studies : A study demonstrated that the compound showed potent activity against Candida albicans with an IC50 value of 0.003 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole .
- In Vivo Studies : In mouse models, the compound exhibited effective therapeutic results against fungal infections, with doses as low as 0.25 mg/kg demonstrating significant efficacy .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Mechanism of Action : It was found to inhibit bacterial growth by disrupting cell wall synthesis and protein function, which is crucial for bacterial survival .
- Case Studies : In studies involving various bacterial strains, including resistant strains, the compound displayed lower minimum inhibitory concentrations (MICs) than traditional antibiotics, suggesting a promising alternative in treating resistant infections .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Study on Antifungal Efficacy :
- Investigating Mechanisms :
- Comparative Analysis with Other Compounds :
Table 1: Biological Activity Summary
Activity Type | Target Organism | IC50 (µg/mL) | Efficacy (mg/kg) | Reference |
---|---|---|---|---|
Antifungal | Candida albicans | 0.003 | 0.25 | |
Antibacterial | Various Bacteria | Lower than controls | N/A | |
Mechanism | Enzyme Inhibition | N/A | N/A |
Table 2: Molecular Docking Results
Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
---|---|---|
This compound | -6.5 | 5.9385×104 |
Fluconazole | -5.3 | 7.61×103 |
Properties
Molecular Formula |
C10H8ClFO2 |
---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) |
InChI Key |
ZXURYKUVEGERFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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